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RORγt Inverse Agonist -

RORγt Inverse Agonist

Catalog Number: EVT-1535673
CAS Number:
Molecular Formula: C30H37N3O5S2
Molecular Weight: 583.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RORγt inverse agonist is a potent RORγt inverse agonist.
Overview

The compound known as the Retinoic Acid-Related Orphan Receptor gamma t inverse agonist is a significant player in the field of immunology and pharmacology, particularly in the treatment of autoimmune diseases. This compound functions by inhibiting the activity of the Retinoic Acid-Related Orphan Receptor gamma t, which is crucial for the differentiation and function of T helper 17 cells. These cells are implicated in various inflammatory and autoimmune conditions, making the modulation of their activity a target for therapeutic intervention.

Source and Classification

Retinoic Acid-Related Orphan Receptor gamma t inverse agonists are classified as small molecule inhibitors. They are synthesized from various chemical scaffolds, including quinazolinediones and triazine derivatives, which have been shown to effectively inhibit the transcriptional activity of Retinoic Acid-Related Orphan Receptor gamma t. The development of these compounds has been driven by the need for novel therapies to manage autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Retinoic Acid-Related Orphan Receptor gamma t inverse agonists typically involves several key steps:

  1. Design: The initial design phase focuses on creating a chemical scaffold that can effectively bind to the Retinoic Acid-Related Orphan Receptor gamma t. For instance, conformationally constrained scaffolds have been developed to enhance binding affinity and pharmacokinetic properties.
  2. Synthesis: Various synthetic routes are employed, including:
    • Quinazolinedione derivatives: These compounds are synthesized through cyclization reactions followed by functional group modifications to improve potency and selectivity.
    • Triazine derivatives: A newer class, these compounds are synthesized using multi-step organic reactions that allow for diverse functionalization.
  3. Characterization: The synthesized compounds undergo rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.

Recent studies have highlighted advancements in synthesizing these compounds with improved pharmacokinetic profiles, such as increased bioavailability when administered orally .

Molecular Structure Analysis

Structure and Data

The molecular structure of Retinoic Acid-Related Orphan Receptor gamma t inverse agonists features several key components:

  • Core Structure: The core typically includes a heterocyclic ring system that interacts with the ligand-binding domain of Retinoic Acid-Related Orphan Receptor gamma t.
  • Functional Groups: Various substituents on the core structure enhance binding affinity and specificity. For example, modifications at the N1 position of quinazoline moieties can significantly impact biological activity.

Structural analysis through X-ray crystallography has provided insights into how these compounds fit within the binding pocket of Retinoic Acid-Related Orphan Receptor gamma t, revealing critical interactions that stabilize their binding .

Chemical Reactions Analysis

Reactions and Technical Details

The mechanism by which Retinoic Acid-Related Orphan Receptor gamma t inverse agonists exert their effects involves several chemical interactions:

  1. Binding Interactions: Upon binding to Retinoic Acid-Related Orphan Receptor gamma t, these compounds induce conformational changes that prevent coactivator recruitment, effectively reducing transcriptional activity.
  2. Inhibition Mechanism: The inverse agonists stabilize an inactive conformation of Retinoic Acid-Related Orphan Receptor gamma t by disrupting hydrogen bonds and hydrophobic interactions that are crucial for its active state .
  3. Biological Activity: In vitro studies demonstrate that these compounds can significantly reduce the production of pro-inflammatory cytokines such as Interleukin 17A, Interleukin 21, and Interleukin 22 in T helper cells .
Mechanism of Action

Process and Data

The mechanism of action for Retinoic Acid-Related Orphan Receptor gamma t inverse agonists involves:

  1. Receptor Binding: The compound binds to the ligand-binding domain of Retinoic Acid-Related Orphan Receptor gamma t.
  2. Conformational Change: This binding induces a conformational change that stabilizes an inactive form of the receptor, preventing it from activating target genes associated with inflammation.
  3. Cytokine Suppression: As a result, there is a marked decrease in cytokine production from T helper 17 cells, which is crucial in mediating inflammatory responses associated with autoimmune diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Retinoic Acid-Related Orphan Receptor gamma t inverse agonists exhibit several important physical and chemical properties:

  • Solubility: Many derivatives show varying degrees of solubility in aqueous solutions, which is critical for their bioavailability.
  • Stability: The stability of these compounds under physiological conditions is essential for their effectiveness as therapeutics.
  • Molecular Weight: Typically ranging from 300 to 500 daltons, which is favorable for drug-like properties.

Analyses often include assessments of lipophilicity (log P values), melting points, and pKa values to predict behavior in biological systems .

Applications

Scientific Uses

Retinoic Acid-Related Orphan Receptor gamma t inverse agonists have promising applications in:

  1. Autoimmune Disease Treatment: They are being explored as potential therapies for conditions like rheumatoid arthritis, multiple sclerosis, and psoriasis due to their ability to modulate immune responses.
  2. Transplantation Medicine: Recent studies indicate that these compounds can prolong graft survival in sensitized mouse models by inhibiting Th17-mediated immune responses .
  3. Research Tools: They serve as valuable tools for studying the role of Retinoic Acid-Related Orphan Receptor gamma t in immune regulation and its implications in disease processes.
Structural Biology of RORγt and Ligand Binding Mechanisms

Architecture of the RORγt Ligand-Binding Domain (LBD)

Canonical α-Helical Organization (H1–H12) and Auxiliary Helices (H2′, H11′)

The RORγt ligand-binding domain (LBD) adopts a conserved nuclear receptor fold comprising 12 canonical α-helices (H1–H12) and two auxiliary helices (H2′ and H11′). This three-layered structure encloses a hydrophobic core with a volume of approximately 940 ų, forming the orthosteric ligand-binding pocket [8] [2]. Helices H11 and H11′ are critically involved in structural transitions between agonism and inverse agonism. Molecular dynamics (MD) simulations reveal that H11′ undergoes conformational shifts of up to 2 Å upon ligand binding, which directly impacts the positioning of H12 [1] [2]. The auxiliary helix H11′ acts as a structural bridge, transmitting ligand-induced perturbations from the orthosteric pocket to the activation function-2 (AF-2) domain in H12 [1].

Table 1: Key Structural Elements of RORγt LBD

Structural ElementFunctional RoleConformational Flexibility
Helix 11 (H11)Lines orthosteric pocket; anchors endogenous ligandsModerate (shifts upon inverse agonism)
Helix 11′ (H11′)Transmits ligand effects to H12High (up to 2 Å displacement)
Helix 12 (H12)Forms coactivator binding interface (AF-2)Extreme (active vs. collapsed states)
Trp317 (H4)Acts as rotamer switch for activationGauche⁺ (agonist) vs. trans (inverse agonist)

Role of Helix 12 (H12) in Coactivator Recruitment and Transcriptional Activation

H12 serves as a molecular switch governing RORγt’s transcriptional activity. In the apo state or agonist-bound conformation, H12 adopts an "active" orientation that stabilizes a hydrophobic groove for coactivator recruitment (e.g., steroid receptor coactivator (SRC) peptides with LXXLL motifs) [2] [8]. This active conformation is maintained by a hydrogen-bonding network involving residues His479–Tyr502–Phe506 and a hydrophobic cluster between H11, H11′, and H12 [1] [7]. Inverse agonists disrupt this network, causing H12 to collapse into alternative conformations. MD simulations show that H12 displacement of >10 Å or complete disorder blocks coactivator binding, thereby repressing IL-17 transcription [2] [4].

Orthosteric vs. Allosteric Binding Pockets in RORγt

Hydrophobic Orthosteric Pocket Dynamics

The orthosteric pocket of RORγt is a hydrophobic cavity that accommodates endogenous ligands (e.g., cholesterol derivatives) and synthetic modulators. Key residues include Gln286, Leu287, Trp317, Phe377, and His479 [1] [9]. Inverse agonists like compound T and T0901317 bind here and induce structural rearrangements:

  • Disruption of H12-stabilizing interactions: Compound 2 (inverse agonist) forces Trp317 into a trans conformation, breaking the His479-Tyr502 hydrogen bond and destabilizing H12 [1].
  • C-terminal dislocation: Ligands lacking H-bonding with His479 (e.g., compound A) trigger a 2.5 Å shift in Leu324, sterically displacing Tyr502 and dislocating H11/H12 [3] [8].These changes reorient H12, enabling corepressor recruitment (e.g., SMRT peptide) [3].

Identification and Characterization of Allosteric Modulation Sites

In 2015, an allosteric pocket was identified in RORγt’s LBD, formed by helices H4, H5, H11, and H12. This site is distal to the orthosteric pocket and is only accessible upon H12 repositioning [4] [10]. Key features:

  • Ligand-induced pocket formation: Inverse agonists like MRL-871 bind here via hydrogen bonds with Gln329, Ala497, and Phe498, while hydrophobic moieties engage with H12 residues [4] [10].
  • H12 reorientation: Allosteric binding forces H12 into a unique "collapsed" conformation (180° rotation vs. orthosteric antagonists), irreversibly disrupting the coactivator interface [10].
  • Functional cooperativity: Orthosteric agonists (e.g., cholesterol) enhance allosteric inverse agonist affinity by stabilizing a "clamped" conformation via residue Ala355 [7]. This enables dual-targeting strategies, exemplified by bitopic ligands (e.g., Bit-L15) that concomitantly occupy both sites for enhanced potency and selectivity [5] [7].

Table 2: Orthosteric vs. Allosteric Binding Sites in RORγt

FeatureOrthosteric SiteAllosteric Site
LocationCore LBD (H3, H7, H11)H4-H5-H11-H12 interface
Key ResiduesTrp317, His479, Phe377, Tyr502Gln329, Ala355, Ala497, Phe498
H12 ConsequenceRepositioning (~10 Å shift)Collapse (unprecedented rotation)
Ligand ExamplesDigoxin [9], T0901317MRL-871 [10], Bitopic ligands
Selectivity MechanismCompetition with cholesterolNo endogenous ligand competition

Properties

Product Name

RORγt Inverse Agonist

IUPAC Name

trans-3-(5-(4-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)-4-(cyclohexylmethyl)thiazole-2-carboxamido)cyclobutane-1-carboxylic acid

Molecular Formula

C30H37N3O5S2

Molecular Weight

583.76

InChI

InChI=1S/C30H37N3O5S2/c1-30(2,3)33-40(37,38)25-14-13-23(21-11-7-8-12-22(21)25)26-24(15-18-9-5-4-6-10-18)32-28(39-26)27(34)31-20-16-19(17-20)29(35)36/h7-8,11-14,18-20,33H,4-6,9-10,15-17H2,1-3H3,(H,31,34)(H,35,36)/t19-,20-

InChI Key

KYIGOCCCBXRHNJ-MXVIHJGJSA-N

SMILES

O=C([C@H]1C[C@H](NC(C2=NC(CC3CCCCC3)=C(C4=C5C=CC=CC5=C(S(=O)(NC(C)(C)C)=O)C=C4)S2)=O)C1)O

Solubility

Soluble in DMSO

Synonyms

RORγt Inverse Agonist

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